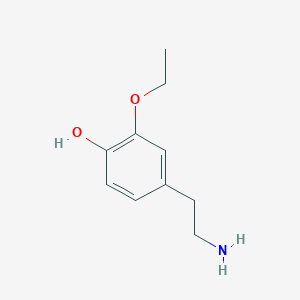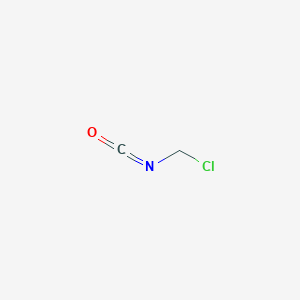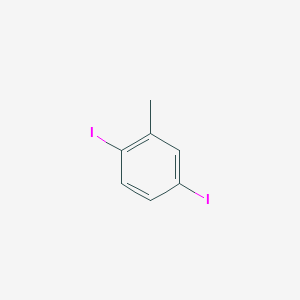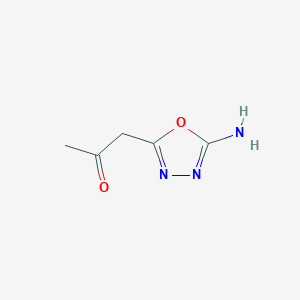![molecular formula C18H15ClN2O2 B1625988 3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline CAS No. 99503-75-0](/img/structure/B1625988.png)
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline is an organic compound with the molecular formula C18H16N2O2Cl It is a derivative of benzene, featuring two aminophenoxy groups and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline can be synthesized through a multi-step process involving the reaction of 1,3-dichlorobenzene with 3-aminophenol. The reaction typically proceeds via nucleophilic aromatic substitution, where the chlorine atoms are replaced by aminophenoxy groups. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitro groups.
Substitution: Hydroxyl or alkoxy derivatives replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of high-performance materials, such as polyimides and epoxy resins, due to its thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Lacks the chlorine atom, which may affect its reactivity and applications.
1,3-Bis(4-aminophenoxy)-5-chlorobenzene: Similar structure but with different positioning of the aminophenoxy groups, leading to variations in chemical behavior.
1,3-Bis(3-aminophenoxy)-4-chlorobenzene:
Uniqueness
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of both aminophenoxy groups and a chlorine atom allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
99503-75-0 |
|---|---|
Fórmula molecular |
C18H15ClN2O2 |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
3-[3-(3-aminophenoxy)-5-chlorophenoxy]aniline |
InChI |
InChI=1S/C18H15ClN2O2/c19-12-7-17(22-15-5-1-3-13(20)9-15)11-18(8-12)23-16-6-2-4-14(21)10-16/h1-11H,20-21H2 |
Clave InChI |
PVAFXZHYHVOLDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dihydro-naphtho[1,2-c]isoxazole](/img/structure/B1625906.png)
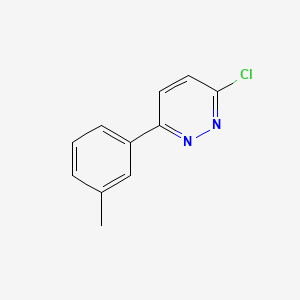
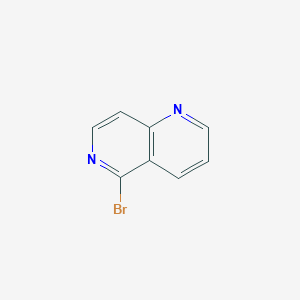
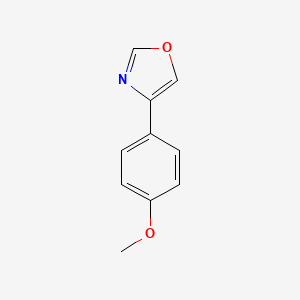
![2-[(Cyclopentyloxy)methyl]oxirane](/img/structure/B1625911.png)
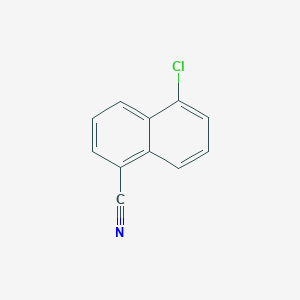
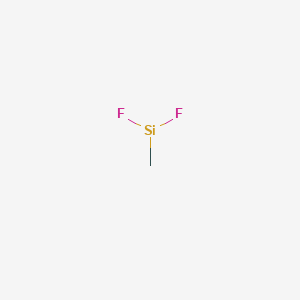
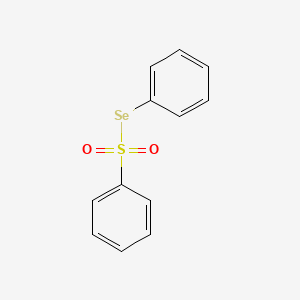
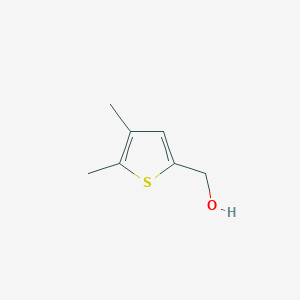
![1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine](/img/structure/B1625918.png)
